Gfp150 (tfa)

Description

BenchChem offers high-quality Gfp150 (tfa) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gfp150 (tfa) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

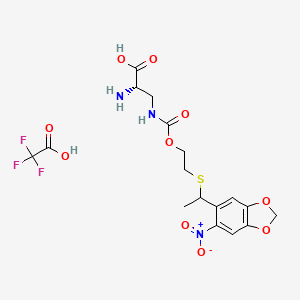

Molecular Formula |

C17H20F3N3O10S |

|---|---|

Molecular Weight |

515.4 g/mol |

IUPAC Name |

(2S)-2-amino-3-[2-[1-(6-nitro-1,3-benzodioxol-5-yl)ethylsulfanyl]ethoxycarbonylamino]propanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C15H19N3O8S.C2HF3O2/c1-8(27-3-2-24-15(21)17-6-10(16)14(19)20)9-4-12-13(26-7-25-12)5-11(9)18(22)23;3-2(4,5)1(6)7/h4-5,8,10H,2-3,6-7,16H2,1H3,(H,17,21)(H,19,20);(H,6,7)/t8?,10-;/m0./s1 |

InChI Key |

SSEYFTBXLYHTKA-LQRGNCEWSA-N |

Isomeric SMILES |

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SCCOC(=O)NC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)SCCOC(=O)NCC(C(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Unraveling the Enigma of "Gfp150": A Search for a Novel Peptide

Despite a comprehensive search, the specific peptide designated as "Gfp150" remains elusive within publicly available scientific literature and databases. The nomenclature "Gfp150" does not correspond to a recognized peptide sequence or structure at this time. It is plausible that "Gfp150" represents an internal project code, a novel, as-yet-unpublished peptide, or a potential misnomer.

The "(tfa)" suffix commonly associated with synthetic peptides, including in the initial query for "Gfp150 (tfa)", denotes the presence of trifluoroacetic acid. TFA is a standard reagent used during peptide synthesis and purification, resulting in the formation of a trifluoroacetate salt of the peptide. This, however, does not provide information about the core peptide sequence itself.

Further investigation into potential interpretations of the "Gfp" prefix considered two primary possibilities:

-

Green Fluorescent Protein (GFP) fragment: GFP is a widely used reporter protein in molecular biology. While numerous peptides derived from or related to GFP exist, none are commonly designated as "Gfp150."

-

Growth Factor Peptide: The abbreviation "GF" is frequently used for "Growth Factor." A search for growth factor peptides with a "150" designation also failed to yield a specific match. The number could potentially refer to the number of amino acids, its molecular weight in kilodaltons (though 150 kDa would be a large protein, not a peptide), or another internal identifier.

One tangential finding identified a plasmid named "pMT-GFP-p150Dynactin," which is used to express a fusion protein consisting of Green Fluorescent Protein and the p150 subunit of the dynactin complex. However, p150Glued is a large, 150 kDa protein and not a peptide, making it an unlikely candidate for the query.

Given the lack of identifiable information for a peptide named "Gfp150," it is impossible to provide the requested in-depth technical guide, including its amino acid sequence, structure, associated signaling pathways, or relevant experimental protocols.

To enable the creation of the requested technical guide, further clarification on the identity of "Gfp150" is required. The following information would be essential:

-

The amino acid sequence of the peptide.

-

An alternative or more common name for the peptide.

-

The source or context in which the name "Gfp150" was encountered.

Without this fundamental information, any attempt to generate a technical whitepaper would be purely speculative and would not meet the standards of scientific accuracy required for the intended audience of researchers, scientists, and drug development professionals.

Gfp150 (tfa) biological function and mechanism of action

An In-depth Technical Guide on Gfp150 (tfa)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protein designated as "Gfp150 (tfa)" does not correspond to a recognized protein in standard biological databases. The nomenclature appears to be a composite of terms with distinct meanings in a laboratory context. "GFP" is the standard abbreviation for Green Fluorescent Protein, a widely used reporter molecule in cell and molecular biology. The "(tfa)" suffix likely refers to trifluoroacetic acid (TFA), a strong acid commonly used as a reagent in the purification of peptides and proteins, particularly in reverse-phase high performance liquid chromatography (RP-HPLC).

This guide will, therefore, address the likely components of this term. It will provide an in-depth overview of Green Fluorescent Protein (GFP) and the role of trifluoroacetic acid (TFA) in protein chemistry. It is plausible that "Gfp150" refers to a GFP-fusion protein with a molecular weight of approximately 150 kilodaltons (kDa).

Part 1: Green Fluorescent Protein (GFP)

Biological Function and Mechanism of Fluorescence

Green Fluorescent Protein (GFP) is a 238-amino acid protein (26.9 kDa) originally isolated from the jellyfish Aequorea victoria.[1] Its remarkable intrinsic ability to fluoresce bright green when exposed to blue or ultraviolet light has made it an invaluable tool in life sciences.[1][2] The fluorescence arises from a chromophore formed by the cyclization and oxidation of three amino acid residues—Ser65, Tyr66, and Gly67—located in the center of a β-barrel structure. This process is autocatalytic and requires molecular oxygen, but no other cofactors or enzymes.[2]

The primary biological function of GFP in jellyfish is to convert the blue chemiluminescence of the photoprotein aequorin into green light. In the laboratory, its function is primarily as a genetically encoded fluorescent marker.[3] The gene encoding GFP can be fused to the gene of a protein of interest, creating a "GFP-tagged" or "GFP-fusion" protein.[3] This allows for the visualization of the protein's localization, movement, and expression levels within living cells and organisms without the need for external stains or antibodies.[2][3]

Mechanism of Action as a Research Tool

The utility of GFP as a research tool stems from its ability to be genetically encoded and expressed in a wide variety of organisms, from bacteria to humans.[1][2] When the gene for a GFP-fusion protein is introduced into cells, the translated protein will fluoresce, enabling researchers to:

-

Track protein localization and trafficking: Observe where a protein resides within a cell and how it moves between different cellular compartments.

-

Monitor gene expression: The GFP gene can be placed under the control of a specific promoter, and the intensity of fluorescence can serve as a reporter for the activity of that promoter.[2][3]

-

Study protein-protein interactions: Techniques like "split GFP" involve dividing the GFP protein into two non-fluorescent fragments.[2] These fragments are then fused to two different proteins of interest. If the two proteins interact, the GFP fragments are brought into close proximity, allowing them to reassemble and fluoresce.[2]

Experimental Protocols

A common application involving GFP-fusion proteins is their expression in cultured cells followed by visualization using fluorescence microscopy.

Table 1: Key Experimental Protocols for GFP-Fusion Protein Analysis

| Experimental Step | Detailed Methodology |

| Plasmid Construction | The coding sequence of the protein of interest is cloned into a mammalian expression vector containing the GFP gene, creating a fusion construct. This is typically done using standard molecular cloning techniques such as restriction enzyme digestion and ligation or Gibson assembly. |

| Cell Transfection | The GFP-fusion plasmid is introduced into cultured mammalian cells. Common methods include lipid-based transfection (e.g., Lipofectamine), electroporation, or viral transduction. Cells are typically seeded in a glass-bottom dish suitable for microscopy 24 hours prior to transfection. |

| Protein Expression | Following transfection, cells are incubated for 24-48 hours to allow for the expression of the GFP-fusion protein. |

| Fluorescence Microscopy | The cells are visualized using a fluorescence microscope equipped with a filter set appropriate for GFP (excitation ~488 nm, emission ~509 nm). Live-cell imaging can be performed to observe dynamic processes, or cells can be fixed with paraformaldehyde for static imaging. |

| Western Blotting | To confirm the expression and expected size of the GFP-fusion protein (~150 kDa in the case of "Gfp150"), cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-GFP antibody.[4] |

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for studying a protein of interest (POI) using a GFP-fusion construct.

Caption: Workflow for the generation and analysis of a GFP-fusion protein.

Part 2: Trifluoroacetic Acid (TFA) in Protein Science

Chemical Properties and Role in Protein Purification

Trifluoroacetic acid (TFA) is a strong organofluorine acid with the chemical formula CF₃COOH.[5] It is widely used in protein and peptide chemistry due to its volatility, solubility in organic solvents, and its strength as an acid.[5]

Mechanism of Action in RP-HPLC

In the context of protein purification, TFA is a key component of the mobile phase in reverse-phase high performance liquid chromatography (RP-HPLC). Its primary functions are:

-

Acidification: TFA lowers the pH of the mobile phase, ensuring that the carboxyl groups on acidic amino acid residues (aspartic and glutamic acid) are protonated. This minimizes their negative charge and enhances their retention on the nonpolar stationary phase of the RP-HPLC column.[6]

-

Ion-Pairing Agent: TFA acts as an ion-pairing agent, forming a neutral complex with the positively charged side chains of basic amino acid residues (lysine, arginine, and histidine).[6] This neutral complex has increased hydrophobicity, leading to better retention and improved peak shape during chromatography.[6]

Table 2: Properties of Trifluoroacetic Acid

| Property | Value |

| Chemical Formula | CF₃COOH |

| Molar Mass | 114.02 g/mol |

| Appearance | Colorless liquid |

| pKa | 0.52 |

| Boiling Point | 72.4 °C |

| Common Concentration in RP-HPLC | 0.1% (v/v) |

Experimental Protocols

A standard protocol for purifying a peptide or small protein using RP-HPLC with a TFA-containing mobile phase is outlined below.

Table 3: Protocol for RP-HPLC Purification of a Protein with TFA

| Step | Methodology |

| Mobile Phase Preparation | Two mobile phases are prepared: Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile). |

| Column Equilibration | The C18 RP-HPLC column is equilibrated with a low percentage of Solvent B (e.g., 5%). |

| Sample Loading | The protein sample, dissolved in a low-organic solvent (ideally Solvent A), is injected onto the column. |

| Elution Gradient | A linear gradient of increasing Solvent B concentration is applied. This causes proteins to elute from the column based on their hydrophobicity, with more hydrophobic proteins eluting at higher concentrations of acetonitrile. |

| Fraction Collection | Eluted protein peaks are detected by UV absorbance (typically at 214 nm and 280 nm) and collected as fractions. |

| Solvent Evaporation | The collected fractions containing the purified protein are lyophilized to remove the acetonitrile and TFA, which are volatile. |

Logical Relationship in Protein Purification

The following diagram illustrates the role of TFA as an ion-pairing agent in RP-HPLC.

Caption: Mechanism of TFA as an ion-pairing agent in RP-HPLC of proteins.

While "Gfp150 (tfa)" is not a standard protein name, the constituent parts point to a GFP-fusion protein with a potential molecular weight of 150 kDa, which has likely been purified using techniques involving trifluoroacetic acid. Understanding the principles of GFP as a fluorescent reporter and TFA as a critical reagent in protein chromatography provides the foundational knowledge for working with such a molecule in a research and drug development setting.

References

- 1. interchim.fr [interchim.fr]

- 2. Green fluorescent protein - Wikipedia [en.wikipedia.org]

- 3. GFP (green fluorescent protein): Properties, origin, specifications, tips | Proteintech Group [ptglab.com]

- 4. Green Fluorescent Protein (GFP) Control Protein (000-001-215) | Rockland [rockland.com]

- 5. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 6. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]

Gfp150 (tfa) discovery and origin

An In-Depth Technical Guide on the Discovery and Origin of Growth Differentiation Factor 15 (GDF15)

Executive Summary

Growth Differentiation Factor 15 (GDF15), a divergent member of the transforming growth factor-β (TGF-β) superfamily, has emerged as a critical cytokine involved in a wide array of physiological and pathological processes. Initially identified as Macrophage Inhibitory Cytokine-1 (MIC-1), its discovery stemmed from investigations into the molecular changes associated with macrophage activation. This guide provides a comprehensive technical overview of the discovery, origin, and core signaling pathways of GDF15, tailored for researchers, scientists, and professionals in drug development.

Discovery

GDF15 was first identified and cloned in 1997 by Bootcov et al. from a subtraction cDNA library designed to isolate genes upregulated during macrophage activation.[1][2][3][4][5] The study aimed to uncover novel cytokines secreted by macrophages that play a role in immune and inflammatory responses.[2] The newly identified protein was named Macrophage Inhibitory Cytokine-1 (MIC-1) due to its observed function in inhibiting lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production by macrophages.[1][2][3][6] Subsequent independent cloning efforts by other groups resulted in alternative names such as placental TGF-β (PTGF-β), placental bone morphogenetic protein (PLAB), NSAID-activated gene-1 (NAG-1), and prostate-derived factor (PDF), before the official designation of Growth Differentiation Factor 15 (GDF15) was established.[7]

Key Experiments in the Discovery of GDF15 (MIC-1)

The foundational experiment leading to the discovery of GDF15 involved the generation of a subtraction cDNA library to compare the gene expression profiles of activated versus non-activated macrophages.

Experimental Protocol: Subtraction cDNA Library Construction for MIC-1 Discovery

-

Cell Line and Culture: The human monocytoid cell line U937 was used as the model for macrophage differentiation and activation.[1]

-

Macrophage Differentiation: U937 cells were differentiated into a macrophage-like phenotype by treatment with 1 mM retinoic acid for 3 days.[1]

-

Macrophage Activation (Tester Population): The differentiated U937 cells were activated by incubation with 160 nM phorbol 12-myristate 13-acetate (PMA) for 3 hours.[1] This population of cells served as the "tester" group, from which genes of interest were to be identified.

-

Non-activated Macrophages (Driver Population): Differentiated U937 cells that were not treated with PMA served as the "driver" or control population.

-

mRNA Isolation and cDNA Synthesis: Total RNA was extracted from both the tester and driver cell populations, and poly(A)+ mRNA was isolated. First-strand cDNA was synthesized from the mRNA of both populations using reverse transcriptase.

-

Subtraction Hybridization: The core of the experiment was subtraction hybridization, a technique designed to enrich for cDNAs that are more abundant in the tester population.[8][9][10][11][12]

-

The tester cDNA was hybridized with an excess of driver cDNA. This allowed for the formation of hybrid duplexes between cDNAs of genes expressed in both populations.

-

The single-stranded cDNA remaining after this hybridization step was enriched for sequences that were unique to, or more highly expressed in, the activated (tester) macrophages.

-

This enriched single-stranded cDNA population was then used to construct a cDNA library.

-

-

Library Screening and Clone Identification: The resulting subtraction library was screened, and individual clones were isolated and sequenced. One of the clones identified encoded a novel protein with the structural characteristics of a TGF-β superfamily cytokine, which was subsequently named MIC-1.[1][2]

Origin and Expression

Under normal physiological conditions, GDF15 expression is low in most tissues.[4] However, its expression is strongly induced in response to a variety of cellular stress signals, including inflammation, tissue injury, and cancer.[4][5] The placenta is a notable exception, exhibiting high levels of GDF15 expression.[4]

The initial discovery in activated macrophages highlighted its origin as a stress-responsive cytokine.[1][2] Studies have since confirmed that GDF15 mRNA expression in monocytoid cells is upregulated by a range of pro-inflammatory stimuli.

Quantitative Data on GDF15 (MIC-1) Expression

The original discovery paper by Bootcov et al. demonstrated a time-dependent induction of MIC-1 mRNA in differentiated U937 cells upon treatment with PMA. While specific fold-change values from the subtraction hybridization were not reported, the induction of mRNA was clearly shown through Northern blot analysis. The table below summarizes the qualitative and semi-quantitative findings on the induction of GDF15 (MIC-1) expression by various stimuli as reported in the discovery literature.

| Stimulus | Cell Type | Observation &- | | Phorbol 12-myristate 13-acetate (PMA) | Differentiated U937 cells | Strong induction of mRNA expression. | | Interleukin 1β (IL-1β) | Monocytoid cells | Upregulation of mRNA expression.[2][3] | | Tumor Necrosis Factor α (TNF-α) | Monocytoid cells | Upregulation of mRNA expression.[2][3] | | Interleukin 2 (IL-2) | Monocytoid cells | Upregulation of mRNA expression.[2][3] | | Macrophage colony-stimulating factor (M-CSF) | Monocytoid cells | Upregulation of mRNA expression.[2][3] | | Interferon γ (IFN-γ) | Monocytoid cells | No induction of mRNA expression.[2][3] | | Lipopolysaccharide (LPS) | Monocytoid cells | No induction of mRNA expression.[2][3] |

GDF15 Signaling Pathway

GDF15 exerts its biological effects by binding to a specific receptor complex, which is predominantly expressed in the hindbrain. This restricted receptor expression is key to understanding the central role of GDF15 in regulating appetite and metabolism.

The primary receptor for GDF15 is the Glial cell-derived neurotrophic factor (GDNF) family receptor α-like (GFRAL). GDF15 binding to GFRAL induces the recruitment of the co-receptor, Rearranged during transfection (RET), a receptor tyrosine kinase. This ligand-induced formation of the GDF15-GFRAL-RET ternary complex triggers the dimerization and autophosphorylation of RET, initiating downstream intracellular signaling cascades. Key pathways activated by this complex include the Phosphoinositide 3-kinase (PI3K)/AKT pathway, the Mitogen-activated protein kinase/extracellular signal-regulated kinase (MEK/ERK) pathway, and the Phospholipase C (PLC) pathway.

Visualization of the GDF15 Signaling Pathway

The following diagram illustrates the core signaling cascade initiated by the binding of GDF15 to its receptor complex.

Conclusion

The discovery of GDF15, born from the investigation of macrophage activation, has unveiled a cytokine with profound implications for human health and disease. Its origin as a stress-responsive factor underlies its role as a biomarker in numerous conditions, including cancer, cardiovascular disease, and metabolic disorders. The elucidation of its primary signaling pathway through the GFRAL/RET complex in the brain has provided a mechanistic basis for its powerful effects on appetite and body weight, opening new avenues for therapeutic intervention in conditions ranging from obesity to cachexia. This guide provides a foundational understanding of GDF15 for professionals engaged in biomedical research and drug development, highlighting the key experimental and biological principles that define this important cytokine.

References

- 1. pnas.org [pnas.org]

- 2. MIC-1, a novel macrophage inhibitory cytokine, is a divergent member of the TGF-beta superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchers.mq.edu.au [researchers.mq.edu.au]

- 4. embopress.org [embopress.org]

- 5. The propeptide of macrophage inhibitory cytokine (MIC-1), a TGF-β superfamily member, acts as a quality control determinant for correctly folded MIC-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MIC-1, a novel macrophage inhibitory cytokine, is a divergent member of the TGF-β superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Subtractive Hybridization | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Subtractive Hybridization | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Subtractive Library Method - Creative Biolabs [creative-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

Gfp150 (tfa) homologous proteins and domains

Unable to Provide Information on "Gfp150 (tfa)"

Following a comprehensive search, no publicly available information could be found for a protein specifically designated as "Gfp150 (tfa)". This suggests that "Gfp150 (tfa)" may be one of the following:

-

A Non-Standard or Internal Nomenclature: The name may be an internal designation used within a specific research group or company that has not been published in publicly accessible scientific literature or databases.

-

A Typographical Error: The name might contain a typographical error.

-

A Novel or Very Recently Discovered Protein: Information on this protein may not yet be available in the public domain.

The components of the name could potentially be interpreted as follows:

-

Gfp: This likely refers to Green Fluorescent Protein (GFP), a widely used reporter molecule in molecular biology.

-

150: This could indicate the molecular weight of the protein, approximately 150 kilodaltons (kDa). This would be significantly larger than standard GFP (around 27 kDa), suggesting it might be a fusion protein.

-

(tfa): The meaning of this suffix is unclear. It could denote a post-translational modification (e.g., trifluoroacetylated), a tag, or an abbreviation for an associated factor or organism.

Without a confirmed and identifiable protein, it is not possible to fulfill the request for an in-depth technical guide, including its homologous proteins, domains, signaling pathways, quantitative data, and detailed experimental protocols.

To proceed, it is recommended to:

-

Verify the Protein Name: Please double-check the spelling and designation of the protein.

-

Provide Additional Identifiers: If available, please provide any alternative names, accession numbers (e.g., from NCBI or UniProt), or the species of origin for the protein of interest.

Once a specific, recognized protein can be identified, a detailed technical guide can be generated.

A Technical Guide to the Research Applications of GDF15 (TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding GDF15

Growth Differentiation Factor 15 (GDF15), also known as Macrophage Inhibitory Cytokine-1 (MIC-1), is a stress-responsive cytokine belonging to the Transforming Growth Factor-β (TGF-β) superfamily.[1][2][3] Under normal physiological conditions, GDF15 is expressed at low levels in most tissues.[4] However, its expression is significantly upregulated in response to a wide array of cellular stressors, including inflammation, tissue injury, oxidative stress, and mitochondrial dysfunction.[3][5][6] This upregulation is a hallmark of many pathological states, positioning GDF15 as a critical biomarker and therapeutic target in oncology, metabolic diseases, and cardiovascular conditions.[1][7][8]

The designation "(TFA)" refers to trifluoroacetate, a counter-ion commonly used during the chemical synthesis and purification of peptides and recombinant proteins like GDF15. It indicates that the protein is supplied as a trifluoroacetic acid salt, a standard form for research-grade proteins that does not typically interfere with its biological activity in experimental settings.

Mechanism of Action: The GDF15-GFRAL Signaling Axis

GDF15 exerts its primary metabolic effects through a highly specific signaling pathway centered in the hindbrain.[2] The key components of this pathway are:

-

The Ligand (GDF15): Circulating GDF15, secreted by stressed or diseased tissues, travels to the brainstem.[2]

-

The Receptor (GFRAL): GDF15 binds with high affinity to its receptor, the GDNF Family Receptor Alpha-Like (GFRAL).[9][10] GFRAL expression is uniquely restricted to neurons within the area postrema (AP) and the nucleus of the solitary tract (NTS) of the hindbrain.[10][11]

-

The Co-Receptor (RET): Upon GDF15 binding, GFRAL forms a complex with the Rearranged during Transfection (RET) tyrosine kinase, a transmembrane co-receptor.[4][12]

-

Downstream Signaling: The formation of the GDF15-GFRAL-RET complex triggers the autophosphorylation of RET, initiating intracellular signaling cascades.[13][14] Key downstream pathways activated include the MAPK/ERK and PI3K/AKT pathways, which mediate the central effects of GDF15 on appetite, metabolism, and body weight.[13][14][15]

It is noteworthy that in certain cancer cells, GDF15 may also signal through GFRAL-independent pathways, potentially involving receptors like TGFβRII or ErbB2, contributing to its diverse roles in tumor progression.[16]

Core Research Applications

GDF15 is a multifaceted protein with significant research applications across several key areas of pathophysiology.

Metabolic Diseases and Obesity

The primary and most potent biological function of GDF15 is the regulation of energy homeostasis.[7] Exogenous administration of GDF15 in preclinical models, from rodents to non-human primates, consistently leads to a reduction in food intake, decreased body weight, and improved glycemic control.[17][18] This makes the GDF15-GFRAL pathway a highly attractive target for the development of therapeutics for obesity and type 2 diabetes.[1][7] Research in this area focuses on:

-

Developing long-acting GDF15 analogs or GFRAL agonists to induce sustained weight loss.[18][19]

-

Understanding the role of GDF15 in mediating the metabolic benefits of exercise and drugs like metformin, both of which increase circulating GDF15 levels.[17]

-

Investigating the downstream neural circuits that mediate GDF15's effects on appetite, food aversion, and energy expenditure.[12]

Oncology and Cancer Cachexia

In oncology, GDF15 has a dual role. It is a prominent biomarker for numerous cancers, including prostate, pancreatic, colorectal, and lung cancer, where elevated levels often correlate with poor prognosis.[6][15][20] The most significant clinical application in this field is its role as a primary driver of cancer cachexia—a debilitating wasting syndrome characterized by anorexia, weight loss, and muscle atrophy.[6][21] Tumors secrete high levels of GDF15, which acts on the brainstem to suppress appetite.[6]

Key research applications include:

-

Therapeutic Targeting: Developing GDF15-neutralizing antibodies or GFRAL antagonists to treat or prevent cancer cachexia.[17][22] The monoclonal antibody ponsegromab has shown promise in clinical trials by increasing body weight in cancer patients.[15][17]

-

Biomarker Development: Using circulating GDF15 levels to diagnose cancer, predict prognosis, and monitor for cachexia development.[15][20]

-

Tumor Biology: Investigating the direct, GFRAL-independent effects of GDF15 on tumor cells, which can include promoting proliferation, invasion, and chemoresistance in some contexts.[4][15][16]

Cardiovascular Disease

GDF15 is a robust biomarker for cardiovascular disease (CVD).[8] Its levels rise in response to myocardial injury, pressure overload, inflammation, and ischemia.[8][23][24] Numerous clinical studies have demonstrated that elevated circulating GDF15 is an independent predictor of adverse outcomes, including mortality and heart failure, in patients with coronary artery disease and other cardiovascular conditions.[8][25]

Research applications in this domain include:

-

Prognostic Biomarking: Measuring serum GDF15 to stratify risk in patients with acute coronary syndrome, heart failure, and stable coronary heart disease.[25]

-

Pathophysiological Studies: Elucidating the functional role of GDF15 in the heart. While often seen as a marker of disease severity, some studies suggest it may have cardioprotective effects through anti-inflammatory and anti-apoptotic actions.[23][24]

-

Therapeutic Monitoring: Assessing GDF15 levels to monitor the cardiotoxicity of cancer therapies.[20][26]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies involving GDF15.

| Table 1: Preclinical Dose-Response Data | |||

| Model Organism | GDF15 Molecule | Dose | Observed Effect |

| C57Bl6 Mice | Recombinant GDF15 | 0.1 mg/kg | Statistically significant reduction in food intake.[18] |

| Obese Cynomolgus Monkeys | Long-acting GDF15 analog (CpdH) | 0.048 - 1.6 mg/kg (weekly) | Robust, sustained, dose-dependent reduction in food intake and body weight.[19] |

| Rats | Recombinant GDF15 | Not specified | Reduced food intake and body weight, improved metabolic profile.[18] |

| Table 2: Clinical Biomarker Thresholds and Correlations | |||

| Disease Context | Parameter | Value / Finding | Significance |

| Cardiovascular Disease | Prognostic Cutpoints | <1200 ng/L (low risk)1200-1800 ng/L (intermediate risk)>1800 ng/L (high risk) | Stratifies risk for CV death and heart failure hospitalization in patients with atherosclerotic cardiovascular disease.[25] |

| Type 2 Diabetes | Dose-Response | Diabetes prevalence increased by 63% for every 1 ng/mL increase in GDF15. | Demonstrates a positive, non-linear association between circulating GDF15 and diabetes prevalence.[27] |

| Cancer Diagnostics (Liver) | AUC | 0.99 | GDF15 shows high diagnostic efficacy in distinguishing liver cancer patients from healthy controls.[20] |

| GFRAL Signaling (In Vitro) | EC85 for GDF15 | 0.3 nM | Concentration of GDF15 used to achieve 85% of maximal effect in a cell-based GFRAL signaling assay.[9] |

Experimental Protocols

Quantification of GDF15 by Sandwich ELISA

This is the most common method for measuring GDF15 concentrations in biological fluids like serum, plasma, or cell culture supernatants.

Principle: A capture antibody specific for GDF15 is coated onto a 96-well plate. The sample is added, and any GDF15 present binds to the antibody. A second, biotin-conjugated detection antibody is added, which binds to a different epitope on the captured GDF15. Finally, streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotin. A colorimetric substrate (TMB) is then added, and the HRP enzyme catalyzes a color change proportional to the amount of GDF15 in the sample.[28]

Detailed Methodology:

-

Plate Coating: A 96-well microplate is pre-coated with a monoclonal or polyclonal antibody specific to human GDF15.

-

Standard & Sample Addition: A standard curve is prepared by making serial dilutions of a known concentration of recombinant GDF15. Add 50-100 µL of standards, controls, and samples to the appropriate wells. Incubate for 1-2 hours at room temperature.

-

Washing: Aspirate the liquid from each well and wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substances.

-

Detection Antibody Addition: Add 100 µL of a biotin-conjugated anti-human GDF15 antibody to each well. Incubate for 1 hour at room temperature.[28]

-

Washing: Repeat the wash step as described in step 3.

-

Enzyme Conjugate Addition: Add 100-200 µL of HRP-conjugated streptavidin to each well. Incubate for 30-60 minutes at room temperature.

-

Washing: Repeat the wash step as described in step 3.

-

Substrate Development: Add 100-200 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, allowing a blue color to develop.

-

Stopping the Reaction: Add 50 µL of a stop solution (e.g., 1M H₂SO₄) to each well. The color will change from blue to yellow.

-

Data Acquisition: Immediately read the optical density (absorbance) of each well at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use this curve to calculate the concentration of GDF15 in the unknown samples.

GDF15 Detection by Western Blot

Western blotting is used to detect the presence and relative abundance of GDF15 protein in cell lysates or tissue homogenates.

Principle: Proteins from a sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with a primary antibody specific to GDF15, followed by a secondary antibody conjugated to an enzyme (like HRP) that recognizes the primary antibody. A chemiluminescent substrate is added, which emits light when acted upon by the enzyme, allowing the GDF15 protein band to be visualized.

Detailed Methodology:

-

Sample Preparation: Prepare protein lysates from cells or tissues using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the total protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).

-

SDS-PAGE: Denature 20-40 µg of protein lysate per lane by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against GDF15 (e.g., rabbit or goat polyclonal) diluted in blocking buffer. Typical dilutions range from 1:1000 to 1:15000.[29] Incubation is typically done overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-goat IgG) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the wash step as described in step 6.

-

Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film. The GDF15 protein should appear as a band at approximately 35 kDa under reducing conditions (for the full-length form).[30]

Cell-Based GFRAL Signaling Assay

These assays are designed to screen for agonists or antagonists of the GDF15-GFRAL pathway by measuring downstream signaling events in a controlled cellular environment.

Principle: A host cell line (e.g., HEK293) that does not endogenously express the receptor is engineered to stably or transiently express both GFRAL and its co-receptor RET.[9][31] When these cells are stimulated with GDF15, the signaling pathway is activated. The activation can be measured by quantifying a downstream event, such as the phosphorylation of ERK (pERK) via an ELISA-based method, or by using a reporter gene, such as a luciferase gene under the control of a Serum Response Element (SRE) promoter, which is activated by the MAPK/ERK pathway.[31]

Detailed Methodology (pERK Endpoint):

-

Cell Culture: Culture GFRAL/RET-expressing cells in appropriate media until they reach the desired confluency for the assay (e.g., in a 96-well plate).

-

Serum Starvation: Prior to stimulation, serum-starve the cells for several hours to reduce basal signaling pathway activity.

-

Compound/Inhibitor Treatment: For antagonist screening, pre-incubate the cells with test compounds for a set period.

-

GDF15 Stimulation: Stimulate the cells by adding GDF15 (TFA) at a predetermined concentration (e.g., EC80) to all wells except the negative controls. For agonist screening, add the test compounds directly. Incubate for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.

-

Cell Lysis: Aspirate the media and lyse the cells to release the intracellular proteins.

-

pERK Quantification: Measure the amount of phosphorylated ERK in the cell lysates using a specific sandwich ELISA kit designed for pERK.

-

Analysis: Normalize the pERK signal to the total protein concentration or a housekeeping protein. For antagonist screening, calculate the percent inhibition caused by the test compounds relative to controls. For agonist screening, determine the potency (EC50) of the test compounds.

References

- 1. Research Progress on the Role and Mechanism of GDF15 in Body Weight Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging Roles of GDF-15 in Immunoregulation and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Mapping growth differentiation factor-15 (GDF15)-mediated signaling pathways in cancer: insights into its role across different cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioxone.in [bioxone.in]

- 6. Role of growth differentiation factor 15 in cancer cachexia (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GDF15: An emerging disease target and biomarker of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GDF-15 as a Biomarker in Cardiovascular Disease - ABC Cardiol [abccardiol.org]

- 9. gubra.dk [gubra.dk]

- 10. An Orphan no more: GFRAL identified as receptor for weight regulator GDF15 | Taconic Biosciences [taconic.com]

- 11. researchgate.net [researchgate.net]

- 12. annualreviews.org [annualreviews.org]

- 13. Frontiers | GDF15 and Growth Control [frontiersin.org]

- 14. GFRAL - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Growth/Differentiation Factor-15 (GDF-15): From Biomarker to Novel Targetable Immune Checkpoint [frontiersin.org]

- 17. GDF15 - Wikipedia [en.wikipedia.org]

- 18. Growth differentiation factor 15 as a potential therapeutic for treating obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. Hypothesis paper: GDF15 demonstrated promising potential in Cancer diagnosis and correlated with cardiac biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. society-scwd.org [society-scwd.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. GDF15 and Cardiac Cells: Current Concepts and New Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. news-medical.net [news-medical.net]

- 27. Dose-response relationship between circulating growth differentiation factor-15 and diabetes: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. GDF-15 antibody (27455-1-AP) | Proteintech [ptglab.com]

- 30. Human GDF-15 Antibody AF957: R&D Systems [rndsystems.com]

- 31. sbdrugdiscovery.com [sbdrugdiscovery.com]

GDF15 (TFA): An In-depth Technical Guide to its Role in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Growth Differentiation Factor 15 (GDF15), also known as Macrophage Inhibitory Cytokine-1 (MIC-1), is a divergent member of the Transforming Growth Factor-beta (TGF-β) superfamily.[1][2] Under basal conditions, GDF15 expression is low in most tissues.[3] However, its expression is significantly upregulated in response to a wide array of cellular stressors, including inflammation, tissue injury, hypoxia, and oncogenic transformation.[4][5] This stress-induced expression positions GDF15 as a critical signaling molecule in a variety of physiological and pathological processes, making it a focal point for research and therapeutic development. This technical guide provides a comprehensive overview of the core cellular pathways modulated by GDF15, detailed experimental protocols for its study, and quantitative data to support further investigation.

GDF15 Signaling: Receptor and Core Downstream Pathways

The primary receptor for GDF15 is the GDNF family receptor α-like (GFRAL), an orphan receptor predominantly expressed in the hindbrain.[6][7][8] For signal transduction, GFRAL forms a complex with the co-receptor, Rearranged during transfection (RET), a receptor tyrosine kinase.[6][9] The binding of GDF15 to the GFRAL/RET complex initiates a cascade of intracellular signaling events, primarily through the PI3K/AKT, MAPK/ERK, and to a lesser extent, SMAD pathways.[9][10]

GDF15/GFRAL/RET Signaling Axis

The canonical signaling pathway for GDF15's metabolic effects is initiated by its binding to GFRAL, which is primarily located on neurons in the area postrema and nucleus of the solitary tract in the brainstem.[8][11] This interaction induces a conformational change, leading to the recruitment and activation of the RET co-receptor.[6][9] The activation of RET triggers the autophosphorylation of specific tyrosine residues within its intracellular domain, creating docking sites for various downstream signaling molecules and thereby initiating multiple signaling cascades.[10]

Role of GDF15 in Key Cellular Processes

Cancer

GDF15 plays a dual and context-dependent role in cancer.[12] It can act as both a tumor suppressor and a promoter of malignancy. In some cancers, GDF15 induces apoptosis and inhibits tumor growth.[12] Conversely, in other contexts, it promotes cell proliferation, invasion, metastasis, and chemoresistance.[4] These multifaceted effects are mediated through the activation of PI3K/AKT, MAPK/ERK, and SMAD signaling pathways.[13] For instance, in certain breast and gastric cancers, GDF15 can transactivate ErbB2, leading to the activation of AKT and ERK1/2. In colorectal cancer, GDF15 has been shown to promote epithelial-to-mesenchymal transition (EMT) by activating the TGF-β signaling pathway, specifically through Smad2 and Smad3.[13]

Metabolism

The GDF15/GFRAL signaling axis in the hindbrain is a critical regulator of energy homeostasis.[8] Elevated levels of GDF15, often in response to metabolic stress, act on the brain to suppress appetite and reduce body weight.[14][15] This effect is independent of traditional appetite-regulating hormones like leptin and GLP-1. GDF15 has also been shown to improve insulin sensitivity and glucose metabolism, making it a potential therapeutic target for obesity and type 2 diabetes.[14][16]

Inflammation

GDF15 exhibits a complex, dual role in inflammation, with both pro- and anti-inflammatory properties reported.[1][17] It can be induced by inflammatory stimuli and is produced by immune cells such as macrophages.[3][18] One of its key functions in this context is the modulation of macrophage polarization.[1][17] GDF15 can promote the differentiation of monocytes into M2-like anti-inflammatory macrophages while inhibiting the polarization towards the pro-inflammatory M1 phenotype.[1][17] This suggests a feedback mechanism where GDF15 helps to resolve inflammation. However, in certain chronic inflammatory conditions, sustained high levels of GDF15 are associated with disease severity.[19][20]

Apoptosis

The role of GDF15 in apoptosis is also context-dependent. In some cancer cell lines, GDF15 can induce apoptosis.[12] This pro-apoptotic effect can be mediated through the TGF-β receptor 2 (TGFBR2) and involves the activation of caspase-9 and caspase-3.[12] Conversely, GDF15 can also exert anti-apoptotic effects. For instance, it has been shown to protect pancreatic beta-cells from ER stress-induced apoptosis.[21][22] In cardiovascular contexts, GDF15 can have protective effects by inhibiting apoptosis in cardiomyocytes.[23]

Quantitative Data Summary

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (GDF15 to GFRAL) | |||

| EC50 | ~10-10 M | HEK293T cells expressing hGFRAL(ECD) | [24] |

| Neutralizing Antibody Affinity | |||

| Kd (KY-NAb-GDF15 to GDF15) | 5.26 x 10-11 M | Bio-Layer Interferometry | [21] |

| In Vitro Assay Concentrations | |||

| GDF15 for ERK1/2 Phosphorylation | 100 ng/ml | Rat cerebellar granule neurons | [25] |

| GDF15 for Macrophage Polarization | Varies (rGDF15 pretreatment) | THP-1 and RAW264.7 cells | [12] |

| Signaling Pathway Activation | |||

| p-ERK1/2 Increase (GDF15 treatment) | 1.42 to 2.84-fold | Rat cardiac fibroblasts | [10] |

| Macrophage Polarization Marker Expression | |||

| CD80 (M1 marker) | Decreased from ~81% to ~57% with GDF15 | LPS-stimulated mouse macrophages | [17] |

| CD206 (M2 marker) | Increased from ~18% to ~33% with GDF15 | LPS-stimulated mouse macrophages | [17] |

Experimental Protocols

GDF15 Quantification by ELISA

Objective: To measure the concentration of GDF15 in biological samples such as serum, plasma, or cell culture supernatants.

Materials:

-

GDF15 Quantikine ELISA Kit (e.g., R&D Systems, DGD150)

-

Microplate reader capable of measuring absorbance at 450 nm and 570 nm

-

Horizontal orbital microplate shaker

-

Pipettes and sterile tips

-

Wash Buffer (as provided in the kit)

-

Stop Solution (as provided in the kit)

Protocol:

-

Bring all reagents and samples to room temperature.

-

Prepare standards, controls, and samples in duplicate. Dilute cell culture media samples 1:3 in the appropriate diluent.[6]

-

Add 100 µL of Assay Diluent to each well.

-

Add 50 µL of standard, control, or diluted sample to each well.[6]

-

Cover the plate and incubate for 2 hours at room temperature on a shaker (500 rpm).[6]

-

Wash each well four times with 400 µL of Wash Buffer. After the final wash, invert the plate and blot it on absorbent paper.[6]

-

Add 200 µL of Human GDF15 Conjugate to each well and incubate for 1 hour at room temperature on the shaker.[6]

-

Repeat the wash step as in step 6.[6]

-

Add 200 µL of Substrate Solution to each well and incubate for 30 minutes at room temperature, protected from light.[6]

-

Add 50 µL of Stop Solution to each well and gently tap to mix.[6]

-

Read the optical density at 450 nm and 570 nm within 15 minutes. Subtract the 570 nm readings from the 450 nm readings to correct for optical imperfections.[6]

-

Calculate the GDF15 concentration based on the standard curve.

Western Blot Analysis of GDF15-Induced Pathway Activation

Objective: To detect the phosphorylation status of key signaling proteins (e.g., AKT, ERK1/2) following GDF15 treatment.

Materials:

-

Cell lysates from GDF15-treated and control cells

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Repeat the wash step as in step 7.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for total protein or a loading control (e.g., β-actin).

Gene Knockdown using siRNA

Objective: To specifically reduce the expression of GDF15 in cultured cells.

Materials:

-

GDF15-specific siRNA and a non-targeting control siRNA (e.g., Santa Cruz Biotechnology, sc-39799)[26]

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Opti-MEM or other serum-free medium

-

Cultured cells

Protocol:

-

Seed cells in a 6-well plate to be 70-80% confluent at the time of transfection.

-

For each well, dilute 50 pmol of siRNA into 250 µL of Opti-MEM.

-

In a separate tube, dilute 5 µL of Lipofectamine 2000 into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

Add the 500 µL of siRNA-lipid complex to the well containing cells and fresh medium.

-

Incubate the cells for 24-72 hours before harvesting for analysis (e.g., RT-qPCR or Western blot) to confirm knockdown efficiency.

Gene Overexpression using Plasmid Transfection

Objective: To ectopically express GDF15 in cultured cells.

Materials:

-

GDF15 expression plasmid (e.g., OriGene, RC201295) and an empty vector control[27]

-

Transfection reagent (e.g., FuGENE 6 or PEI)

-

Serum-free medium

-

Cultured cells (e.g., HEK293T)

Protocol:

-

Seed cells to be 70-80% confluent on the day of transfection.

-

For a 6-well plate, dilute 2 µg of plasmid DNA into 100 µL of serum-free medium.

-

In a separate tube, add 6 µL of FuGENE 6 reagent directly to 94 µL of serum-free medium (do not let the reagent touch the tube walls).

-

Combine the diluted DNA and the transfection reagent mixture, mix gently by flicking the tube, and incubate for 15-30 minutes at room temperature.

-

Add the transfection complex dropwise to the cells in each well.

-

Incubate for 24-48 hours before proceeding with downstream experiments or analysis of overexpression.

Conclusion

GDF15 is a pleiotropic cytokine with significant and complex roles in a multitude of cellular pathways central to health and disease. Its function as a stress-responsive molecule places it at the crossroads of cancer biology, metabolic regulation, inflammation, and apoptosis. The discovery of its receptor, GFRAL, has significantly advanced our understanding of its mechanism of action, particularly in the context of metabolism. However, the diverse and sometimes opposing roles of GDF15 in different cellular contexts underscore the need for continued research to delineate the specific molecular determinants of its function. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the biology of GDF15 and its potential as a therapeutic target and biomarker.

References

- 1. aviscerabioscience.net [aviscerabioscience.net]

- 2. olink.com [olink.com]

- 3. researchgate.net [researchgate.net]

- 4. GDF15 promotes the proliferation of cervical cancer cells by phosphorylating AKT1 and Erk1/2 through the receptor ErbB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GDF15/MIC1 (L300) Antibody | Cell Signaling Technology [cellsignal.com]

- 6. GDF15 ELISA: [bio-protocol.org]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Frontiers | GDF15 and Growth Control [frontiersin.org]

- 10. meridian.allenpress.com [meridian.allenpress.com]

- 11. Growth Differentiation Factor 15 (GDF15): A Survival Protein with Therapeutic Potential in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Clinical Value of GDF15 and Its Prospective Mechanism in Sepsis [frontiersin.org]

- 13. GFRAL is the receptor for GDF15 and is required for the anti-obesity effects of the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Identification of a distinct cluster of GDF15high macrophages induced by in vitro differentiation exhibiting anti-inflammatory activities [frontiersin.org]

- 15. Solid stress-induced migration is mediated by GDF15 through Akt pathway activation in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Human GDF-15 Assay - Creative Diagnostics [qbd.creative-diagnostics.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Knockdown of growth differentiation factor-15 restrains prostate cancer through regulating MAPK/ERK signaling pathway | Cellular and Molecular Biology [cellmolbiol.org]

- 19. Adaptive Induction of Growth Differentiation Factor 15 Attenuates Endothelial Cell Apoptosis in Response to High Glucose Stimulus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. GDF15/MIC1 (Y60) Antibody | Cell Signaling Technology [cellsignal.com]

- 21. Neutralizing antibody against GDF15 for treatment of cancer-associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Over-expression of growth differentiation factor 15 (GDF15) preventing cold ischemia reperfusion (I/R) injury in heart transplantation through Foxo3a signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. anshlabs.com [anshlabs.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. datasheets.scbt.com [datasheets.scbt.com]

- 27. origene.com [origene.com]

GDF15: Expression, Localization, and Signaling in Human Tissues

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Growth differentiation factor 15 (GDF15), also known as macrophage inhibitory cytokine-1 (MIC-1), is a divergent member of the transforming growth factor-β (TGF-β) superfamily. Under basal physiological conditions, GDF15 is expressed at low levels in most human organs. However, its expression is significantly upregulated in response to a wide array of cellular stress signals, including inflammation, tissue injury, and cancer. This dynamic expression profile has positioned GDF15 as a key biomarker and a potential therapeutic target in a variety of diseases. This guide provides a comprehensive overview of GDF15 expression and localization in human tissues, details key experimental protocols for its detection, and elucidates its primary signaling pathway.

GDF15 Expression and Localization in Human Tissues

GDF15 exhibits a distinct expression pattern, with notably high levels in the placenta under normal physiological conditions. In most other tissues, basal expression is low but can be induced by various stimuli. The primary subcellular localization of GDF15 is cytoplasmic, and it is also found in the extracellular matrix upon secretion.

Quantitative mRNA Expression

The Genotype-Tissue Expression (GTEx) project provides a valuable resource for quantifying mRNA expression levels across a wide range of human tissues. The following table summarizes the median GDF15 gene expression in Transcripts Per Million (TPM) across various tissues, highlighting the significant variability in its basal transcript levels.

| Tissue | Median TPM |

| Placenta | 1793.4 |

| Prostate | 49.8 |

| Bladder | 29.5 |

| Colon - Transverse | 25.1 |

| Small Intestine - Terminal Ileum | 22.9 |

| Kidney - Cortex | 19.7 |

| Lung | 13.8 |

| Adrenal Gland | 12.5 |

| Stomach | 11.9 |

| Testis | 10.7 |

| Ovary | 9.8 |

| Heart - Atrial Appendage | 8.5 |

| Liver | 7.9 |

| Pancreas | 7.6 |

| Spleen | 6.4 |

| Brain - Cortex | 3.2 |

| Skeletal Muscle | 2.9 |

| Whole Blood | 1.5 |

Data sourced from the GTEx Portal. TPM values are approximate and serve for comparative purposes.

Protein Expression and Localization

Immunohistochemical studies from the Human Protein Atlas corroborate the mRNA expression data, showing strong cytoplasmic staining for GDF15 in placental trophoblasts. Moderate to low cytoplasmic positivity is observed in the prostate and urinary bladder. In many other tissues, GDF15 protein is barely detectable under normal conditions. Upon cellular stress, GDF15 is secreted and can be found in the extracellular matrix.

| Tissue | Protein Expression Level | Subcellular Localization |

| Placenta | High | Cytoplasmic |

| Prostate | Medium | Cytoplasmic |

| Urinary Bladder | Medium | Cytoplasmic |

| Gastrointestinal Tract | Low | Cytoplasmic, Extracellular |

| Kidney | Low | Cytoplasmic |

| Pancreas | Low | Cytoplasmic |

Expression levels are qualitative assessments based on immunohistochemistry data from the Human Protein Atlas.

GDF15 Signaling Pathway

GDF15 exerts its biological effects primarily through a recently identified receptor, the GDNF family receptor α-like (GFRAL). GFRAL is a transmembrane protein that, upon binding to GDF15, forms a complex with the co-receptor, Rearranged during Transfection (RET). This interaction triggers the activation of several downstream signaling cascades, most notably the AKT and ERK pathways, which are crucial for cell survival and proliferation.

Caption: GDF15 Signaling Pathway.

Experimental Protocols

Immunohistochemistry (IHC) for GDF15 Detection in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol provides a general guideline for the detection of GDF15 protein in FFPE human tissue sections. Optimization may be required for specific tissues and antibodies.

1. Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Hydrate through two changes of 100% ethanol for 3 minutes each.

-

Hydrate through two changes of 95% ethanol for 3 minutes each.

-

Rinse in two changes of deionized water for 5 minutes each.

2. Antigen Retrieval:

-

Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).

-

Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.

-

Allow slides to cool in the buffer for 20 minutes at room temperature.

3. Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.

-

Rinse with PBS three times for 5 minutes each.

4. Blocking:

-

Incubate sections with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

-

Incubate sections with a primary antibody against GDF15 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation:

-

Rinse with PBS three times for 5 minutes each.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

7. Signal Amplification:

-

Rinse with PBS three times for 5 minutes each.

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.

8. Visualization:

-

Rinse with PBS three times for 5 minutes each.

-

Incubate with a diaminobenzidine (DAB) substrate solution until the desired brown color develops.

-

Wash with deionized water to stop the reaction.

9. Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

Differentiate in 1% acid alcohol and blue in running tap water.

-

Dehydrate through graded alcohols and clear in xylene.

-

Mount with a permanent mounting medium.

Caption: Immunohistochemistry Workflow.

In Situ Hybridization (ISH) for GDF15 mRNA Detection in Frozen Tissues

This protocol outlines a general procedure for detecting GDF15 mRNA in frozen tissue sections using digoxigenin (DIG)-labeled probes.

1. Tissue Preparation:

-

Cryosection fresh frozen tissue at 10-20 µm and mount on positively charged slides.

-

Allow sections to air dry for 30 minutes at room temperature.

-

Fix in 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Rinse twice in PBS for 5 minutes each.

2. Acetylation:

-

Incubate in 0.1 M triethanolamine for 2 minutes.

-

Add acetic anhydride to a final concentration of 0.25% and incubate for 10 minutes with gentle agitation.

-

Rinse twice in PBS for 5 minutes each.

3. Prehybridization:

-

Incubate sections in hybridization buffer without probe for 2-4 hours at 55-65°C in a humidified chamber.

4. Hybridization:

-

Denature the DIG-labeled GDF15 probe by heating at 80-85°C for 5 minutes, then immediately place on ice.

-

Add the denatured probe to the hybridization buffer and apply to the sections.

-

Incubate overnight at 55-65°C in a humidified chamber.

5. Post-Hybridization Washes:

-

Wash in 5X SSC at the hybridization temperature for 10 minutes.

-

Wash in 0.2X SSC at the hybridization temperature for 1 hour.

-

Wash twice in 0.2X SSC at room temperature for 5 minutes each.

6. Immunodetection:

-

Rinse in a buffer containing Tris-HCl and NaCl (e.g., TBS).

-

Block with 10% normal sheep serum in TBS for 1 hour.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking buffer, overnight at 4°C.

7. Visualization:

-

Wash three times in TBS for 15 minutes each.

-

Equilibrate in an alkaline phosphatase buffer.

-

Incubate with a chromogenic substrate for AP (e.g., NBT/BCIP) in the dark until the desired color intensity is reached.

-

Stop the reaction by washing with a buffer containing EDTA.

8. Counterstaining and Mounting:

-

Counterstain with Nuclear Fast Red if desired.

-

Dehydrate, clear, and mount with a permanent mounting medium.

Caption: In Situ Hybridization Workflow.

Conclusion

GDF15 is a critical stress-responsive cytokine with a highly regulated expression pattern in human tissues. Its primary signaling through the GFRAL-RET complex activates key downstream pathways involved in cellular homeostasis. The provided data and protocols offer a foundational resource for researchers investigating the multifaceted roles of GDF15 in health and disease, and for professionals exploring its potential as a therapeutic target. Further research will continue to unravel the complex biology of this intriguing molecule.

An In-depth Technical Guide to GlycoPeptide-X (GPX) Trifluoroacetate Salt

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Gfp150" is not found in publicly available scientific literature. This guide has been created using a hypothetical molecule, "GlycoPeptide-X (GPX)," to illustrate the typical properties, experimental protocols, and signaling pathways relevant to a peptide-based therapeutic candidate formulated as a trifluoroacetate (TFA) salt. The data presented are illustrative and based on common characteristics of synthetic peptides.

Introduction

Peptide-based therapeutics represent a rapidly growing class of drugs, valued for their high specificity and potency.[1] The synthesis and purification of these peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), frequently utilize Trifluoroacetic Acid (TFA).[2][3] TFA is instrumental in cleaving the synthesized peptide from the solid resin support and is also a common ion-pairing reagent in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purification.[2][4][5] Consequently, the final lyophilized product is often a trifluoroacetate salt.

This document provides a comprehensive technical overview of the hypothetical therapeutic candidate, GlycoPeptide-X, as a TFA salt (GPX-TFA). It covers its physicochemical properties, detailed analytical protocols for its characterization, and the biological context of its mechanism of action.

Physicochemical Properties of GPX-TFA

The trifluoroacetate counterion can influence the physicochemical properties of a peptide, including its solubility, stability, and hygroscopicity.[6][7] While acetate and hydrochloride salts are often preferred for final drug formulations due to the potential for TFA to interfere with biological assays, the TFA salt is common during research and development.[5][8][9]

Table 1: Physicochemical Data for GlycoPeptide-X (GPX) Trifluoroacetate Salt

| Property | Value | Method |

| Appearance | White to off-white lyophilized powder | Visual Inspection |

| Molecular Formula | C₁₂₀H₁₅₀N₂₅O₃₅S₂ · xCF₃COOH | N/A |

| Molecular Weight (Free Peptide) | 2548.7 Da | Mass Spectrometry |

| Molecular Weight (TFA Salt) | Variable (dependent on TFA content) | N/A |

| Purity (by HPLC) | ≥98% | RP-HPLC |

| Solubility | Soluble in water, DMSO, 0.1% Acetic Acid | Solubility Testing[10][11] |

| TFA Content | 10-15% (w/w) | Ion Chromatography[12] |

| Storage Conditions | -20°C, desiccated | N/A |

Experimental Protocols

Accurate characterization of a synthetic peptide is critical for ensuring its identity, purity, and quality.[13][14][15] The following protocols are standard methodologies for the analysis of synthetic peptides like GPX-TFA.

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for assessing the purity of synthetic peptides.[16][17] The method separates the target peptide from impurities based on hydrophobicity.

-

Instrumentation: HPLC system with UV detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.[4]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[4]

-

Gradient: A typical gradient for peptide analysis is a linear increase of Mobile Phase B from 5% to 60% over 20-30 minutes.[18][19]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm or 220 nm (for the peptide backbone).[18][19]

-

Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.[4]

-

Data Analysis: Purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.[19]

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight, thus verifying its primary sequence.[13][20][21]

-

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF-MS).

-

Sample Preparation (ESI-MS): The sample is typically diluted in a solution of 50% acetonitrile and 0.1% formic acid in water and infused directly or analyzed via LC-MS.[22]

-

Sample Preparation (MALDI-TOF-MS): The peptide sample is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a target plate.

-

Data Analysis: The resulting spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the peptide. The observed molecular weight should match the calculated theoretical molecular weight of the free peptide.

In Vitro Bioassay for Biological Activity

Potency assays are essential for quantifying the biological effect of a therapeutic product.[23] For GPX, a hypothetical agonist of the Glucagon-like peptide-1 receptor (GLP-1R), a cell-based assay measuring downstream signaling is appropriate.

-

Objective: To determine the EC₅₀ (half-maximal effective concentration) of GPX-TFA in activating the GLP-1 receptor.

-

Cell Line: A stable cell line expressing the human GLP-1 receptor (e.g., HEK293-GLP-1R).

-

Principle: GLP-1R activation leads to an increase in intracellular cyclic AMP (cAMP).[24][25] This increase can be measured using a competitive immunoassay or a reporter gene assay.

-

Methodology:

-

Cell Seeding: Plate the HEK293-GLP-1R cells in a 96-well plate and allow them to adhere overnight.

-

Peptide Preparation: Prepare a serial dilution of GPX-TFA in assay buffer. It is advisable to exchange the TFA for a more biologically benign counterion like acetate or chloride for cell-based assays to avoid potential toxicity or interference.[8][26]

-

Stimulation: Replace the cell culture medium with the peptide dilutions and incubate for a specified time (e.g., 30 minutes).

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ value.

-

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of peptides like GPX is typically performed using SPPS.[27][28][29] This process involves the sequential addition of amino acids to a growing chain anchored on a solid resin.[3][30]

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

GLP-1 Receptor Signaling Pathway

GPX is a hypothetical agonist for the GLP-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[24] Activation of GLP-1R in pancreatic β-cells potentiates glucose-stimulated insulin secretion through a G-protein-coupled signaling cascade.[25][31][32]

Caption: Simplified GLP-1 Receptor Signaling Pathway.

References

- 1. wuxibiology.com [wuxibiology.com]

- 2. nbinno.com [nbinno.com]

- 3. jpt.com [jpt.com]

- 4. peptide.com [peptide.com]

- 5. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 6. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. genscript.com [genscript.com]

- 9. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peptide Synthesis Knowledge Base [peptide2.com]

- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 14. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

- 18. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 22. lcms.cz [lcms.cz]

- 23. Proteins & Peptides In Vitro Potency Assay - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 24. mdpi.com [mdpi.com]

- 25. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 26. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]

- 27. biotage.com [biotage.com]

- 28. What is Solid-phase Peptide Synthesis? [powdersystems.com]

- 29. bachem.com [bachem.com]

- 30. peptide.com [peptide.com]

- 31. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of Gfp150 (tfa) and Other Novel Trifluoroacetate Compounds

Disclaimer: This document provides a comprehensive guide to the safe handling of novel research compounds in the form of trifluoroacetate (TFA) salts, using Gfp150 (tfa) as a representative example. As of October 2025, no specific safety and handling data for Gfp150 (tfa) is publicly available. Therefore, the following guidelines are based on the known properties of trifluoroacetic acid and its common salts. Researchers must exercise caution and apply these recommendations in the context of their specific experimental conditions and the anticipated pharmacological activity of the compound.

Introduction

Researchers, scientists, and drug development professionals frequently work with novel chemical entities, such as Gfp150 (tfa), where the trifluoroacetate (TFA) salt form is common, particularly for peptides and other synthesized molecules.[1][2] While TFA salts offer advantages in terms of stability and solubility, it is imperative to understand and mitigate the potential hazards associated with the trifluoroacetate moiety. This guide provides a detailed overview of the safety and handling protocols for Gfp150 (tfa) and other research compounds presented as TFA salts.

Hazard Identification and Classification

The primary hazards associated with Gfp150 (tfa) are derived from the properties of trifluoroacetic acid, a strong and corrosive acid.[1][3][4] Although the salt form is generally less hazardous than the free acid, it can still pose significant risks upon exposure.

GHS Hazard Classification (Anticipated for Gfp150 (tfa))

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[5][6] |

| Skin Corrosion/Irritation | Category 1A | Causes severe skin burns and eye damage.[4][5][6] |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[4][5][6] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | Harmful to aquatic life with long lasting effects.[5][6] |

Toxicological Profile

While specific toxicological data for Gfp150 (tfa) is unavailable, the toxicity of trifluoroacetate has been studied. Generally, TFA and its salts exhibit low to moderate toxicity.[7][8][9] The liver has been identified as a target organ in animal studies, with high doses leading to mild liver hypertrophy.[10] It's important to note that short-chain fluorinated compounds like TFA do not bioaccumulate in food chains.[7]

Summary of Toxicological Data for Trifluoroacetate

| Endpoint | Species | Route of Administration | Key Findings |

| Acute Toxicity | Rat | Oral | Very low acute toxicity, with no mortality at 2000 mg/kg body weight.[10] |

| Repeated Dose Toxicity | Rat | Oral (28-day study) | The liver is the primary target organ, showing mild hypertrophy at high doses.[10] |

| Developmental Toxicity | Rat | Oral | No adverse effects observed.[10] |

| Genotoxicity | In vitro/In vivo | N/A | No genotoxic responses induced.[10] |

Experimental Protocols for Safe Handling

The following protocols are designed to minimize exposure and ensure the safe handling of Gfp150 (tfa) in a laboratory setting.

4.1 Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. However, the following are considered minimum requirements:

-

Eye Protection: Chemical safety goggles that meet American National Standards Institute (ANSI) standard Z-87.1 are required.[3] A face shield should be worn when handling larger quantities.[11]

-

Hand Protection: Nitrile gloves are required.[3] Check for tears and degradation before and during use.

-

Body Protection: A properly fitting lab coat, long pants, and closed-toed footwear must be worn.[3]

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is necessary.[12]

4.2 Engineering Controls

-

Chemical Fume Hood: All work with Gfp150 (tfa), including weighing and solution preparation, must be conducted in a certified chemical fume hood.[3]

-

Ventilation: Ensure adequate general laboratory ventilation.[13][14]

-